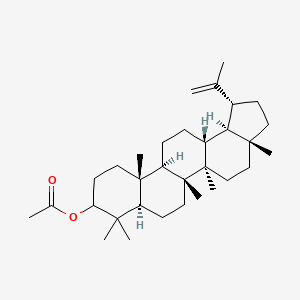

Lup-20(29)-en-3beta-ol, acetate

Description

Overview of Pentacyclic Triterpenoids in Natural Product Chemistry

Pentacyclic triterpenoids are a class of naturally occurring organic compounds, composed of thirty carbon atoms arranged in five rings. These complex molecules are secondary metabolites found widely across the plant kingdom, as well as in some fungi and marine organisms. researchgate.netmdpi.comnih.gov Their structures are derived from the cyclization of squalene (B77637), a precursor common to all triterpenes and steroids. nih.gov This cyclization process, facilitated by enzymes known as oxidosqualene cyclases, gives rise to a variety of skeletal frameworks, with the lupane (B1675458), oleanane, and ursane (B1242777) types being among the most common. mdpi.comnih.gov

In the field of natural product chemistry, pentacyclic triterpenoids are of significant interest due to their vast structural diversity and broad spectrum of biological activities. rsc.org These compounds have been shown to possess anti-inflammatory, antioxidant, antiviral, and anticancer properties, among others. researchgate.netrsc.org This wide range of pharmacological effects has made them a focal point of research for the discovery of new therapeutic agents. However, their low abundance in natural sources and the long growth cycles of the plants they are derived from present challenges for their large-scale production. researchgate.netnih.gov

Significance of Lupeol (B1675499) Derivatives in Preclinical Pharmacology

Lupeol, a lupane-type pentacyclic triterpenoid (B12794562), is a prominent example of a bioactive compound from this class. It is found in numerous edible fruits and vegetables and has been the subject of extensive research. jddtonline.infofrontiersin.org Preclinical studies have demonstrated that lupeol and its derivatives possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-proliferative, and cholesterol-lowering effects. jddtonline.inforesearchgate.netnih.gov

The modification of the lupeol structure to create derivatives, such as lupeol acetate (B1210297), is a key strategy in phytopharmaceutical research. nih.gov Such chemical modifications can alter the biological activity of the parent compound and, in some cases, improve its bioavailability and effectiveness. nih.gov For instance, the esterification of lupeol to form lupeol acetate has been shown to yield a compound with significant anti-inflammatory and anti-arthritic properties. nih.govsci-hub.se Preclinical animal models have shown that lupeol and its derivatives can be effective in various disease models, and they have been reported to selectively target unhealthy cells while sparing normal ones. researchgate.netnih.gov

Research Trajectory of Lupeol Acetate as a Bioactive Compound

Lupeol acetate, the acetate ester of lupeol, has emerged as a significant bioactive compound in its own right. While lupeol itself has been extensively studied, research into its acetate derivative has revealed a distinct and potent pharmacological profile. nih.gov Lupeol acetate has been isolated from various plant sources, including the latex of Himatanthus drasticus and the root bark of Ficus sycomorus.

Early research into lupeol acetate focused on its anti-inflammatory properties. Studies have demonstrated its ability to inhibit inflammation in various preclinical models. nih.gov For example, it has been shown to inhibit paw edema induced by carrageenan and dextran (B179266) in mice. nih.gov The mechanism of its anti-inflammatory action is thought to involve the modulation of various inflammatory mediators, including the opioid system and the reduction of pro-inflammatory cytokines. nih.gov More recent research has expanded to investigate its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. researchgate.net Furthermore, lupeol acetate has been investigated for its antifungal and anti-trypanosomal activities. researchgate.net The trajectory of lupeol acetate research highlights a progression from initial isolation and characterization to in-depth investigations of its diverse pharmacological activities and underlying mechanisms of action.

Detailed Research Findings

Table 1: Preclinical Anti-inflammatory Activity of Lupeol Acetate

| Model | Key Findings | Reference |

|---|---|---|

| Formalin Test in Mice | Inhibited both neurogenic and inflammatory phases of the test. | nih.gov |

| Carrageenan-Induced Paw Edema | Significantly inhibited paw edema. | nih.gov |

| Dextran-Induced Paw Edema | Significantly inhibited paw edema. | nih.gov |

| Carrageenan-Induced Pleurisy | Inhibited neutrophil migration to the peritoneal cavity. | nih.gov |

| Human Neutrophils (in vitro) | Inhibited the release of myeloperoxidase (MPO). | nih.gov |

| Rheumatoid Arthritis Mouse Model | Improved symptoms by down-regulating inflammatory cytokines and osteoclast production. | sci-hub.se |

Table 2: Preclinical Anticancer Activity of Lupeol and its Derivatives

| Cancer Type | Key Findings | Reference |

|---|---|---|

| Prostate Cancer | Lupeol inhibits the growth of prostate cancer cells and tumors in xenograft mouse models. | nih.gov |

| Pancreatic Cancer | Lupeol treatment inhibits the growth of tumors from human pancreatic cancer cells in a xenograft mouse model. | nih.gov |

| Skin Cancer | Lupeol inhibits the growth of highly metastatic human melanoma tumors. | nih.gov |

| Lung Cancer | Lupeol has been found to be effective against A427 cancer cells. | jddtonline.info |

| Colorectal Cancer | Lupeol suppresses the migration and invasion of colorectal cancer cells. | jddtonline.info |

Properties

IUPAC Name |

(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSSDTBFHAYYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936584 | |

| Record name | Lup-20(29)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-68-1 | |

| Record name | Lupeol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lup-20(29)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation Methodologies, and Biosynthetic Insights

Botanical Sources and Distribution of Lupeol (B1675499) Acetate (B1210297)

Lupeol acetate has been identified and isolated from several plants. The following subsections focus on two specific fruit sources from which this compound has been successfully extracted.

Lupeol acetate has been isolated from the fruits of Chrysophyllum cainito L., commonly known as star apple. In a notable study, the compound was obtained from the seedless dried fruits through an exhaustive extraction process using a Soxhlet apparatus with methanol (B129727) as the solvent. Subsequent purification of the crude extract via column chromatography yielded pure lupeol acetate. From an initial 867 grams of dried fruit, 13 grams of the pure compound were obtained, corresponding to a yield of approximately 1.5%. organic-chemistry.orgglobalsciencebooks.info

The fruit peels of Artocarpus camansi, a species of breadnut, have also been identified as a source of lupeol acetate. nih.gov The isolation process involved macerating the fruit peels in ethyl acetate to create a crude extract. nih.govresearchgate.net This extract was then subjected to fractionation using gravity column chromatography. The resulting fractions were monitored by thin-layer chromatography (TLC), and those with similar profiles were combined. Further re-chromatography of a specific subfraction led to the isolation of the pure lupeol acetate compound. nih.govresearchgate.net The presence of lupeol acetate in A. camansi fruit peel was reported as a first-time discovery in the study. nih.gov This finding is consistent with the chemotaxonomy of the Moraceae family, as related compounds have been found in other Artocarpus and Ficus species. nih.gov

Extraction and Purification Strategies for Lupeol Acetate

The isolation of lupeol acetate from plant materials relies on standard phytochemical extraction and purification techniques. The choice of solvent and method can be adapted based on the specific plant matrix.

Extraction Methods: Commonly used methods for extracting lupeol acetate and other triterpenoids include maceration, Soxhlet extraction, and percolation. researchgate.netmdpi.comnih.gov The selection of solvent is critical, with various organic solvents being employed based on their polarity to effectively dissolve the target compound.

Table 1: Solvents Used in Lupeol Acetate Extraction

| Solvent | Plant Source Example | Extraction Method |

| Methanol | Chrysophyllum cainito Fruit | Soxhlet Extraction |

| Ethyl Acetate | Artocarpus camansi Fruit Peels | Maceration |

| Ethanol | Crataeva nurvala Stem Bark | General Extraction |

| n-Hexane | Tacazzea apiculata Root Bark | Partitioning of Methanol Extract |

Purification Techniques: Following initial extraction, the crude extract, which contains a mixture of phytochemicals, requires purification to isolate lupeol acetate. The most prevalent and effective method for this is column chromatography . mdpi.comresearchgate.netresearchgate.net In this technique, the crude extract is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) is passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their differential adsorption to the silica gel. researchgate.netnih.gov Fractions are collected and monitored using Thin-Layer Chromatography (TLC) to identify those containing the pure compound. wikipedia.orgfrontiersin.org

Biosynthetic Pathways of Lupeol and its Esterification to Lupeol Acetate

The formation of lupeol acetate in plants is a two-stage process involving the synthesis of the core triterpene skeleton, lupeol, followed by an esterification reaction.

Biosynthesis of Lupeol: Lupeol is synthesized via the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for producing isoprenoids and their derivatives. The key steps are outlined below:

Precursor Formation: The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Squalene (B77637) Synthesis: IPP and DMAPP molecules are condensed to form the 30-carbon linear precursor, squalene. globalsciencebooks.info

Epoxidation: Squalene is then oxidized to form 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. globalsciencebooks.info

Cyclization: The final and crucial step is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as lupeol synthase (LUS) . globalsciencebooks.info This enzyme directs the folding and ring closure of the substrate to form the characteristic pentacyclic lupane (B1675458) skeleton of lupeol.

Table 2: Key Enzymes in Lupeol Biosynthesis

| Enzyme | Role |

| Squalene Synthase | Catalyzes the formation of squalene from farnesyl diphosphate (FPP). |

| Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Lupeol Synthase | Catalyzes the cyclization of 2,3-oxidosqualene to form lupeol. globalsciencebooks.info |

Esterification to Lupeol Acetate: Once lupeol is synthesized, the hydroxyl group at the C-3 position is esterified to form lupeol acetate. This acylation reaction is a common modification for triterpenoids in plants, diversifying their chemical structures. The reaction is catalyzed by an enzyme belonging to the acyltransferase family. mdpi.com Specifically, enzymes from the BAHD acyltransferase superfamily have been shown to acetylate various triterpenes, including lupeol, by transferring an acetyl group from an acetyl-CoA donor molecule to the triterpene's hydroxyl group. While the precise acetyltransferase responsible for lupeol acetylation in C. cainito or A. camansi has not been explicitly identified, this enzymatic mechanism is the established pathway for the formation of triterpene esters in the plant kingdom. mdpi.com

Chemical Synthesis and Derivatization Strategies for Lupeol Acetate Analogs

Eco-Friendly Synthetic Approaches for Lupeol (B1675499) Acetate (B1210297)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically active compounds to minimize the use of hazardous substances. unibo.it An eco-friendly method for the synthesis of lupeol acetate and other lupeol esters has been developed, which replaces commonly used hazardous reagents with safer alternatives. plos.orgnih.gov This approach is particularly significant as it reduces the risk of toxic impurities in the final product, a crucial consideration for compounds intended for dermatological or other therapeutic applications. plos.orgnih.gov

One such method involves the esterification of lupeol using appropriate carboxylic acid anhydrides in the presence of N-methylmorpholine and tetrahydrofuran (B95107). plos.org This process avoids the use of more hazardous reagents, and the resulting lupeol acetate is obtained as a white solid. plos.org The successful synthesis via this greener route has been confirmed through spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. plos.orgnih.gov The development of such unconventional, eco-friendly methods is vital for producing active substances that are safe for use in various formulations. plos.orgnih.gov

Design and Synthesis of Novel Lupeol Acetate Derivatives

The modification of the lupeol scaffold, often starting from lupeol acetate, is a key strategy to create new derivatives with enhanced pharmacological profiles. The primary sites for chemical modification are the C-3 hydroxyl group and the C-29 position of the isopropenyl group. orientjchem.orgresearchgate.net

A notable class of lupeol acetate derivatives are the N-alkyl-arylsulfonamides. nih.govresearchgate.nettandfonline.comtandfonline.com In a representative synthesis, lupeol acetate, isolated from natural sources like the fruit of Chrysophyllum cainito L., is used as the starting material. nih.govresearchgate.nettandfonline.comtandfonline.com The synthesis involves the bromination of the pentacyclic triterpene at position 30, followed by a reaction with the appropriate alkylamine to yield the desired N-alkyl-arylsulfonamide derivatives. tandfonline.com

A library of these derivatives has been synthesized and evaluated for various biological activities. For instance, a study detailed the synthesis of 18 novel N-alkyl-arylsulfonamide derivatives of lupeol acetate. nih.govresearchgate.nettandfonline.comtandfonline.com Among these, compounds like N-cyclohexyl-p-chlorobenzenesulfonamidolupeol acetate and N-cyclohexyl-p-nitrobenzenesulfonamidolupeol acetate have demonstrated significant activity against Trichomonas vaginalis, including metronidazole-resistant strains. nih.govresearchgate.net These findings highlight the potential of this class of derivatives as novel antiparasitic agents. nih.govresearchgate.nettandfonline.com

| Starting Material | Key Reaction Steps | Resulting Derivatives | Reference |

|---|---|---|---|

| Lupeol Acetate | 1. Bromination at position 30 with phenyltrimethylammonium (B184261) tribromide. 2. Reaction with corresponding alkylamine. | 30-N-alkylarylsulfonamidolupeol acetates | tandfonline.com |

Beyond the simple acetate, a variety of other ester derivatives of lupeol have been synthesized to explore the impact of different acyl groups at the C-3 position on the molecule's properties. plos.orgorientjchem.orgscielo.br These derivatives are often synthesized through esterification of lupeol with various carboxylic acids or their anhydrides. plos.org The synthesis of lupeol esters such as propionate (B1217596), succinate (B1194679), isonicotinate (B8489971), and acetylsalicylate has been reported. plos.orgnih.gov

The synthesis of these esters, including lupeol acetate, allows for a comparative study of their physicochemical and biological properties. plos.org For example, the lipophilicity of these esters varies, with lupeol acetate and propionate being more lipophilic than lupeol, while lupeol succinate is less hydrophobic. plos.org Research on these derivatives provides valuable insights into how modifications at the C-3 position can influence properties like bioavailability and cellular uptake, which is directly relevant to understanding the pharmacological profile of lupeol acetate. plos.orgnih.gov The synthesis of a series of lupeol esters, including stearate, palmitate, and myristate, using DIC/DMAP reagents has also been achieved with high yields. scielo.br

| Derivative Name | Acylating Agent | Synthesis Method | Reference |

|---|---|---|---|

| Lupeol Propionate | Propionic anhydride | Esterification in tetrahydrofuran with N-methylmorpholine | plos.org |

| Lupeol Succinate | Succinic anhydride | ||

| Lupeol Isonicotinate | Isonicotinoyl chloride | ||

| Lupeol Acetylsalicylate | Acetylsalicyloyl chloride | ||

| Lupeol Stearate | Stearic acid | Reaction with carboxylic acid and DIC/DMAP reagents | scielo.br |

| Lupeol Palmitate | Palmitic acid |

To further understand the significance of modifications at the C-3 position, it is useful to consider other classes of derivatives, such as lupeol-3-carbamates. researchgate.netmdpi.comnih.govresearcher.life A series of novel lupeol-3-carbamate derivatives have been synthesized and evaluated for their potential as antitumor agents. mdpi.comnih.govresearcher.life The synthesis typically involves a two-step reaction method. mdpi.com

These studies have shown that many of the synthesized carbamate (B1207046) derivatives exhibit stronger anti-proliferative activity against various cancer cell lines than the parent lupeol molecule. mdpi.comnih.govresearcher.life For example, certain derivatives displayed significant anti-proliferative activity against human lung, liver, and breast cancer cell lines. mdpi.comnih.govresearcher.life The exploration of lupeol-3-carbamates provides a broader context for the C-3 modification of lupeol, demonstrating that this position is a critical site for derivatization to enhance biological activity. mdpi.comnih.govresearcher.life

Structure-Activity Relationship (SAR) Studies of Lupeol Acetate and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. globalsciencebooks.info

The esterification of the hydroxyl group at the C-3 position of lupeol has been shown to significantly impact its biological activity. researchgate.netplos.orgorientjchem.org Lupeol acetate, for instance, has been reported to exhibit biological activities similar to lupeol but with potentially better bioavailability. plos.org This enhancement is a key motivator for the synthesis of lupeol esters. orientjchem.org

Studies have demonstrated that the nature of the ester group at C-3 can modulate the pharmacological effects. For example, the anti-inflammatory properties of lupeol can be influenced by esterification. nih.gov Furthermore, research on various lupeol esters has shown that these modifications can improve the molecule's ability to penetrate the skin, which is beneficial for dermatological applications. nih.gov Specifically, lupeol isonicotinate, acetate, and propionate were found to be effective in stimulating human skin cell proliferation. nih.gov The synthesis and evaluation of a range of ester derivatives are essential for elucidating the precise structure-activity relationships and for optimizing the therapeutic potential of the lupeol scaffold. orientjchem.orgscielo.br

Impact of Structural Modifications on Bioactivity Enhancement

One of the most explored avenues for derivatization is the modification at the C-3 position. researchgate.net The hydroxyl group at this position is amenable to esterification, etherification, and oxidation, allowing for the introduction of a wide variety of functional groups. orientjchem.org For instance, the introduction of aryl functionalities and amino acids at the C-3 position has been investigated to create hybrid molecules with enhanced bioactivity. researchgate.net Similarly, the creation of oxime ester derivatives at the C-3 position has been explored to modulate the biological properties of the parent lupeol molecule. orientjchem.orgresearchgate.net

Modifications to other parts of the pentacyclic triterpenoid (B12794562) structure have also yielded significant results. For example, oxidation of the isopropenyl side chain can lead to derivatives with different bioactivities. mdpi.com Furthermore, in the closely related lupane-type triterpenoid, betulinic acid, modifications at both the C-3 and C-28 positions have been shown to be crucial for enhancing cytotoxicity against cancer cell lines. nih.gov The introduction of amino acid conjugates at the C-28 carboxyl group can improve water solubility and cytotoxic effects. nih.gov

The following sections detail specific research findings on how these structural alterations impact the bioactivity of lupeol-derived compounds.

Anticancer and Anti-proliferative Activity

The derivatization of lupeol has yielded compounds with significant anti-proliferative activity against various human cancer cell lines. A study focusing on ring-A modified lupeol derivatives identified potent leads against MCF-7 breast cancer cells. researchgate.net Another study synthesized a series of oxime ester derivatives of lupeol and tested their anti-proliferative effects on cell lines such as MDA-MB-231 (breast cancer), IMR 32 (neuroblastoma), and A549 (lung cancer). orientjchem.org While the parent lupeol showed limited activity, several of its derivatives demonstrated moderate to good anti-proliferative effects. researchgate.net For example, the simple oxidation product of lupeol showed activity against IMR 32 and A549 cells, and its corresponding oxime derivative was active against IMR 32 cells. orientjchem.org

| Compound | Modification | MDA-MB-231 | IMR 32 | A549 | Reference |

|---|---|---|---|---|---|

| Lupeol | Parent Compound | >100 | >100 | >100 | orientjchem.org |

| Compound 2 | Oxidation of C-3 OH to C=O | - | 33.7 ± 0.1 | 23.5 ± 0.4 | orientjchem.org |

| Compound 3 | Oxime from Compound 2 | - | 20.8 ± 0.09 | - | orientjchem.org |

| Compound 4e | Oxime ester derivative | - | Moderate Activity | - | researchgate.net |

| Compound 4f | Oxime ester derivative | - | Moderate Activity | - | researchgate.net |

| Compound 4h | Oxime ester derivative | - | Moderate Activity | - | researchgate.net |

Antihyperglycemic and Antidyslipidemic Activity

Novel derivatives of lupeol have been synthesized and evaluated for their potential in managing blood glucose and lipid levels. nih.gov One study synthesized thirteen derivatives and screened them for antihyperglycemic and antidyslipidemic activities. A particular derivative, compound 4, demonstrated a significant reduction in blood glucose levels in a streptozotocin-induced diabetic rat model. nih.gov This compound also showed potent antidyslipidemic effects in a dyslipidemic hamster model, significantly lowering triglycerides, glycerol, and cholesterol levels, while improving HDL-cholesterol. nih.gov Another study reported that a benzylidene derivative of lupeol (compound 3) exhibited significant α-glucosidase inhibition, an important mechanism for controlling post-meal hyperglycemia. mdpi.com

| Compound | Modification | Bioactivity | Key Finding | Reference |

|---|---|---|---|---|

| Compound 4 | Novel derivative | Antihyperglycemic | Lowered blood glucose by 25.0% at 24h | nih.gov |

| Compound 4 | Novel derivative | Antidyslipidemic | Lowered triglycerides by 40% | nih.gov |

| Compound 3 | Benzylidene derivative | α-glucosidase inhibition | IC₅₀ value of 202 µM | mdpi.com |

| Compound 2a | C-20 epimer | α-glucosidase inhibition | Inactive | mdpi.com |

| Compound 2b | C-20 epimer | α-glucosidase inhibition | Inactive | mdpi.com |

Wound Healing and Anti-inflammatory Activity

The effect of lupeol and its ester derivatives on skin cells has been investigated for potential applications in wound healing. A study involving lupeol acetate, lupeol propionate, lupeol isonicotinate, lupeol succinate, and lupeol acetylsalicylate found that some of these derivatives could stimulate the proliferation of keratinocytes. nih.gov Lupeol acetate, lupeol isonicotinate, and lupeol acetylsalicylate were particularly effective, inducing a significant increase in keratinocyte mitochondrial activity, which is proportional to cell proliferation. nih.gov Furthermore, lupeol acetate, isolated from Himatanthus drasticus, has demonstrated potent anti-inflammatory action in various experimental models, suggesting its therapeutic potential beyond the parent compound, lupeol. nih.gov

| Compound | Ester Group at C-3 | Increase in Proliferative Activity vs. Control | Reference |

|---|---|---|---|

| Lupeol acetate | Acetate | 143% | nih.gov |

| Lupeol propionate | Propionate | Not specified as most active | nih.gov |

| Lupeol isonicotinate | Isonicotinate | 133% | nih.gov |

| Lupeol succinate | Succinate | Not specified as most active | nih.gov |

| Lupeol acetylsalicylate | Acetylsalicylate | 131% | nih.gov |

Preclinical Pharmacological Activities and Mechanistic Elucidation of Lupeol Acetate

Anti-inflammatory Potential and Associated Molecular Pathways

Lupeol (B1675499) acetate (B1210297) (LA) exerts significant anti-inflammatory effects by modulating a complex network of cellular and molecular pathways involved in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17)

Lupeol acetate has been shown to effectively suppress the expression and production of key pro-inflammatory cytokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and bone marrow-derived macrophages (BMDMs), lupeol acetate inhibited the activation and expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in a dose-dependent manner. nih.govmedchemexpress.com This down-regulation of inflammatory cytokines is a significant contributor to its anti-inflammatory and anti-arthritic effects. nih.govresearchgate.net

In vivo, treatment with lupeol acetate in mouse models of collagen-induced arthritis (CIA) resulted in significantly lower serum levels of TNF-α and IL-1β. medchemexpress.comnycu.edu.tw Further studies have indicated that lupeol acetate also inhibits the release of IL-6 and IL-17 in in vitro models of arthritis. longdom.org The effect of lupeol acetate on TNF-α is further supported by findings that its anti-inflammatory action is potentiated by pentoxifylline (B538998), a known TNF-α inhibitor. nih.gov

Regulation of Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory signals, lupeol acetate also modulates anti-inflammatory pathways. It has been reported to upregulate the synthesis of Interleukin-10 (IL-10) mRNA. nih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses and resolving inflammation. nih.govcapes.gov.br The ability of lupeol acetate to enhance IL-10 production suggests a dual mechanism of action, involving both the dampening of inflammatory responses and the promotion of their resolution.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators. nih.gov While much of the research has focused on its parent compound, lupeol, which is a known inhibitor of NF-κB activation nih.govsemanticscholar.orgnih.gov, evidence points to a similar mechanism for lupeol acetate. The regulation of TNF-α by lupeol acetate is intrinsically linked to NF-κB, as this transcription factor is a key mediator of TNF-α's effects. nih.gov A patent for a combination therapy including lupeol acetate and curcumin (B1669340) explicitly notes that the composition reduces the expression of NF-κB in the context of rheumatoid arthritis. google.com In vitro studies on RAW 264.7 cells have also suggested that the anti-inflammatory action of lupeol acetate involves the reduction of NF-κB activity. longdom.org

Impact on Inflammatory Mediators (e.g., iNOS, MPO, COX-2)

Lupeol acetate demonstrates a significant inhibitory effect on key inflammatory enzymes and mediators.

Cyclooxygenase-2 (COX-2): In LPS-stimulated RAW 264.7 cells, lupeol acetate treatment effectively decreases the expression of COX-2. nih.govmedchemexpress.comnih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are central mediators of pain and inflammation. mdpi.commdpi.com

Inducible Nitric Oxide Synthase (iNOS): Studies have shown that lupeol acetate significantly decreases the number of cells expressing iNOS in the paws of mice with carrageenan-induced edema. nih.gov It also effectively inhibits iNOS expression in LPS-stimulated RAW 264.7 cells, consequently reducing nitric oxide (NO) production. nih.govresearchgate.net The inhibition of iNOS is a key component of its anti-inflammatory mechanism. longdom.orgnih.gov

Myeloperoxidase (MPO): MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue. oup.com Lupeol acetate has been shown to be highly effective in inhibiting MPO release from stimulated human neutrophils in vitro, indicating its ability to control the influx of these inflammatory cells. nih.gov

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory properties of lupeol acetate have been validated across several standard preclinical models.

RAW 264.7 cells: This murine macrophage cell line is widely used for in vitro screening of anti-inflammatory compounds. mdpi.comresearchgate.net Lupeol acetate has been shown to inhibit the production of TNF-α, IL-1β, COX-2, and iNOS in LPS-stimulated RAW 264.7 cells. nih.govnih.govsemanticscholar.org

Carrageenan-induced Paw Edema: This is a classic acute inflammation model. mdpi.comresearchgate.net Lupeol acetate significantly inhibits paw edema induced by carrageenan in mice, demonstrating its in vivo anti-inflammatory efficacy. nih.govresearchgate.net It also reduces neutrophil migration in a related peritonitis model. nih.gov

Formalin Test: This model assesses both neurogenic and inflammatory pain. Lupeol acetate has been shown to inhibit both phases of the formalin test, with a more pronounced effect on the second, inflammatory phase. nih.govnih.gov

Complete Freund's Adjuvant (CFA)-induced Arthritis: This model mimics chronic inflammation and rheumatoid arthritis. mdpi.comresearchgate.net Lupeol acetate has demonstrated significant anti-arthritic effects in CFA- and collagen-induced arthritis (CIA) models in mice, reducing clinical scores, paw thickness, and inflammatory cell infiltration. medchemexpress.comnycu.edu.twlongdom.org

Anti-arthritic Effects and Osteoclastogenesis Modulation

Lupeol acetate shows significant promise as a therapeutic agent for rheumatoid arthritis. researchgate.netmedchemexpress.com In animal models of collagen-induced arthritis, lupeol acetate treatment ameliorated clinical symptoms and reduced bone erosion. nih.govnycu.edu.tw A key mechanism underlying this effect is the inhibition of osteoclastogenesis—the formation of osteoclasts, which are cells responsible for bone resorption. nih.gov In vitro studies using bone marrow-derived macrophages (BMDMs) showed that lupeol acetate inhibits the activation, migration, and formation of osteoclasts in a dose-dependent manner. nih.govnycu.edu.tw It blocks osteoclast differentiation mediated by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) pathway. medchemexpress.com This modulation of osteoclastogenesis, combined with its suppression of inflammatory cytokines, contributes to the protection against bone destruction seen in arthritis models. nih.govsemanticscholar.org

Data Tables

Table 1: Effect of Lupeol Acetate on Inflammatory Markers

| Marker | Effect | Model System | Reference |

|---|---|---|---|

| TNF-α | Down-regulation/Inhibition | RAW 264.7 cells, Collagen-Induced Arthritis (in vivo) | nih.govmedchemexpress.comnycu.edu.tw |

| IL-1β | Down-regulation/Inhibition | RAW 264.7 cells, Collagen-Induced Arthritis (in vivo) | nih.govmedchemexpress.comnycu.edu.tw |

| IL-6 | Inhibition | In vitro arthritis model | longdom.org |

| IL-17 | Inhibition | In vitro arthritis model | longdom.org |

| IL-10 | Up-regulation of mRNA | Not specified | nih.gov |

| NF-κB | Inhibition/Reduction | RAW 264.7 cells, Rheumatoid Arthritis (in vivo) | longdom.orggoogle.com |

| COX-2 | Inhibition/Down-regulation | RAW 264.7 cells | nih.govmedchemexpress.comnih.gov |

| iNOS | Inhibition/Down-regulation | Carrageenan-induced edema (in vivo), RAW 264.7 cells | nih.govnih.gov |

| MPO | Inhibition of release | Human neutrophils (in vitro) | nih.gov |

| Osteoclastogenesis | Inhibition | Bone marrow-derived macrophages, Collagen-Induced Arthritis (in vivo) | nih.govmedchemexpress.comnycu.edu.tw |

Anticancer Research

Lupeol acetate has demonstrated notable activity in the inhibition of tumor promotion in preclinical models. In a two-stage carcinogenesis model in mouse skin, the topical application of lupeol acetate markedly suppressed the tumor-promoting effect of 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov This model involves initiating the skin with a carcinogen, 7,12-dimethyl-benz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter like TPA. The efficacy of lupeol acetate in reducing tumor incidence in this model points to its potential as a chemopreventive agent. nih.gov

The inhibitory action of lupeol acetate is linked to its anti-inflammatory properties, as it has been shown to inhibit TPA-induced inflammation, a critical component of tumor promotion. nih.gov The 50% inhibitory dose (ID50) for TPA-induced inflammation for a group of related lupane-type triterpenes, including lupeol acetate, was found to be in the range of 0.4-4.0 μmol. nih.gov While much of the detailed mechanistic work has focused on its parent compound, lupeol, these studies provide a foundational understanding. For instance, lupeol has been shown to inhibit TPA-induced increases in skin edema, hyperplasia, and the expression of key enzymes involved in tumor promotion like ornithine decarboxylase (ODC) and cyclooxygenase-2 (COX-2). aacrjournals.orgsemanticscholar.org Furthermore, lupeol's anti-tumor promotion effects are associated with its ability to modulate critical signaling pathways like nuclear factor kappa B (NF-κB) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are known to be activated by tumor promoters like TPA. aacrjournals.orgsemanticscholar.orgnih.gov

| Model System | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|

| Two-stage carcinogenesis in mouse skin (DMBA-initiated) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Marked suppression of tumor-promoting effect. | nih.gov |

| TPA-induced inflammation in mice | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibited inflammatory activity (ID50: 0.4-4.0 μmol for related compounds). | nih.gov |

While direct research on the specific anticancer mechanisms of lupeol acetate is emerging, extensive studies on its parent compound, lupeol, provide significant insights into the potential pathways involved. These mechanisms generally revolve around the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the modulation of key intracellular signaling pathways that govern cancer cell survival and growth. nih.govsci-hub.se

Lupeol has been shown to induce apoptosis in various cancer cell lines, including prostate and leukemia cells. nih.govnih.govresearchgate.net This process is often mediated through the intrinsic or mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the activation of caspases (caspase-9 and caspase-3), which are key executioners of apoptosis. nih.gov Furthermore, lupeol can trigger apoptosis through the Fas receptor-mediated pathway. researchgate.net

Growth inhibition is another critical anticancer mechanism. Lupeol can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing. nih.gov This cell cycle arrest is associated with the modulation of cyclin-regulated signaling, including the inhibition of cyclin B, cdc25C, and plk1 expression. nih.gov

Signaling pathway modulation is central to lupeol's anticancer effects. It has been found to target multiple critical pathways:

PI3K/Akt Pathway: Lupeol can inhibit the phosphorylation of Akt, a key protein kinase that promotes cell survival. sci-hub.se This inhibition can prevent the inactivation of pro-death proteins, thereby promoting apoptosis. sci-hub.se

NF-κB Pathway: This pathway is crucial for inflammation and cell survival. Lupeol has been shown to inhibit its activation, which is a key part of its anti-inflammatory and anti-tumor promoting effects. semanticscholar.orgnih.gov

Wnt/β-catenin Signaling: In prostate cancer cells, lupeol has been reported to target components of this pathway, which is involved in cell proliferation and differentiation. nih.gov

Studies on cholangiocarcinoma have also shown that lupeol can suppress tumor angiogenesis by downregulating tumor necrosis factor-α (TNF-α) and inhibiting downstream effectors of VEGFR-2 signaling in endothelial cells. plos.org

| Mechanism | Specific Action | Targeted Molecules/Pathways | Reference |

|---|---|---|---|

| Induction of Apoptosis | Upregulation of pro-apoptotic proteins; Downregulation of anti-apoptotic proteins. | Bax, Bcl-2, Caspase-3, Caspase-9, Fas receptor. | nih.govresearchgate.net |

| Growth Inhibition | Induction of G2/M phase cell cycle arrest. | Cyclin B, cdc25C, plk1. | nih.gov |

| Signaling Pathway Modulation | Inhibition of pro-survival and inflammatory pathways. | PI3K/Akt, NF-κB, Wnt/β-catenin. | nih.govsci-hub.se |

| Anti-angiogenesis | Suppression of endothelial cell viability and migration. | TNF-α, VEGFR-2 signaling. | plos.org |

Antioxidant Activities and Reactive Oxygen Species Scavenging

Lupeol acetate has demonstrated direct free radical scavenging capabilities in various in vitro assays. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are commonly used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. e3s-conferences.orgcropj.comresearchgate.net

| Assay | Mechanism of Action | Finding for Lupeol Acetate | Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures ability to donate a hydrogen atom/electron to neutralize the DPPH radical. | Confirmed radical scavenging activity. | nih.govresearchgate.netresearchgate.net |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures scavenging of the ABTS radical cation. | Demonstrated effective antioxidant activity. | nih.govresearchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe3+) to ferrous iron (Fe2+) by electron donation. | General mechanism relevant to antioxidant potential. | e3s-conferences.org |

Beyond direct radical scavenging, lupeol acetate contributes to the protection of cells against oxidative damage. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to damage to proteins, lipids, and DNA.

Lupeol esters, including lupeol acetate, have been shown to play a dual protective role by not only scavenging free radicals but also by protecting protein structures from damage in an oxidative environment. nih.gov This is particularly important for maintaining skin integrity and preventing accelerated aging. nih.gov Research on the parent compound, lupeol, further supports these protective effects. For example, lupeol pre-treatment was found to protect rat primary hepatocytes against acetaminophen-induced toxicity by restoring antioxidant enzyme levels, inhibiting ROS generation, and preventing mitochondrial depolarization, ultimately mitigating cell death. nih.gov In models of neurodegeneration, lupeol protected mouse brains against amyloid-beta-induced oxidative stress by activating the Nrf-2/HO-1 pathway, a master regulator of the antioxidant response. mdpi.com These findings suggest that lupeol acetate likely shares this ability to bolster cellular antioxidant defenses and protect against oxidative stress-induced damage.

Wound Healing and Dermal Tissue Regeneration

Lupeol acetate has been identified as a promising agent in promoting wound healing and dermal tissue regeneration. nih.govresearchgate.net The process of wound healing is complex, involving inflammatory, proliferative, and tissue-remodeling phases. semanticscholar.org

Preclinical studies have shown that lupeol esters, including lupeol acetate, can positively influence the behavior of key skin cells. In vitro experiments using human keratinocytes and fibroblasts revealed that lupeol acetate can stimulate cell proliferation. nih.gov An initial increase in the proliferative activity of keratinocytes was observed after 24 hours of treatment with lupeol acetate. nih.gov This stimulation of cell proliferation is crucial for closing the wound gap. Furthermore, these esters have been shown to influence skin cell motility, another essential process for tissue repair. nih.govresearchgate.net

The wound healing properties of the parent compound, lupeol, have been studied more extensively in vivo. Topical application of lupeol-based creams on rats with excisional wounds resulted in a strong wound-healing effect, characterized by accelerated wound closure. semanticscholar.orgnih.gov The mechanisms behind this effect include:

Modulation of Inflammation: Lupeol treatment reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and NF-κB expression, helping to resolve the initial inflammatory phase. semanticscholar.org

Stimulation of Proliferation: It increased the formation of new blood vessels (angiogenesis) and enhanced the expression of growth factors like vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF). semanticscholar.orgnih.gov

Tissue Remodeling: Lupeol was also found to increase the synthesis and deposition of collagen fibers, which is vital for restoring the structural integrity of the skin. semanticscholar.orgplantsjournal.com

Given that lupeol acetate stimulates the proliferation of skin cells, it likely contributes to these proliferative and remodeling phases of wound repair. nih.gov

| Cell Type | Observed Effect | Implication for Wound Healing | Reference |

|---|---|---|---|

| Human Keratinocytes | Transient increase in proliferative activity after 24h. | Promotes re-epithelialization and wound closure. | nih.gov |

| Human Fibroblasts | Influences cell motility and proliferation. | Contributes to granulation tissue formation and remodeling. | nih.govresearchgate.net |

Stimulation of Human Skin Cell Proliferation (Keratinocytes and Fibroblasts)

Lupeol acetate has been identified as an effective agent in stimulating the proliferation of human skin cells, a critical process for skin regeneration and wound repair. plos.org In preclinical studies, lupeol acetate, alongside lupeol isonicotinate (B8489971) and propionate (B1217596), was found to be among the most effective lupeol esters for enhancing the proliferation of human skin cells, leading to an increase in cell concentration of over 30% compared to control samples. plos.orgnih.gov

Further investigations into its effect on specific skin cell types revealed that lupeol acetate can induce a transient increase in the proliferative activity of human keratinocytes. nih.gov Specifically, when tested at a concentration of 100 µM, lupeol acetate produced a significant increase in keratinocyte proliferation after 24 hours of incubation, as measured by the WST-1 assay. researchgate.net While no cytotoxic effects were observed on either keratinocytes or fibroblasts, the proliferative effect was most pronounced at the 24-hour mark. nih.govresearchgate.net

Table 1: Effect of Lupeol Acetate on Keratinocyte Proliferation This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Concentration (µM) | Incubation Time (hours) | Proliferation Effect (vs. Control) | Source |

|---|---|---|---|---|

| Lupeol Acetate | 100 | 24 | Significant increase | researchgate.net |

Influence on Cell Migration in Wound Healing Models

The migration of keratinocytes and fibroblasts is fundamental to wound closure. Lupeol acetate has demonstrated the ability to influence the motility of these skin cells. nih.govresearchgate.netuj.edu.pl In vitro studies utilizing a scratch assay, a model that simulates a wound, have been employed to evaluate the migratory effects of lupeol derivatives. nih.gov These experiments are designed to assess the ability of a compound to promote the closure of a cell-free gap, which is indicative of enhanced cell migration. nih.gov

Mechanisms Underlying Tissue Repair and Regeneration

The therapeutic potential of lupeol acetate in tissue repair is underpinned by several mechanisms. One key mechanism is its antioxidant activity. nih.gov Lupeol acetate, as a derivative of lupeol, can reduce reactive oxygen species (ROS) and also act indirectly by protecting skin protein structures from being oxidized by free radicals. nih.govuj.edu.pl This protection is vital for maintaining tissue integrity during the repair process.

Furthermore, lupeol acetate has been shown to be involved with the nitric oxide (NO) system. In preclinical models of inflammation, it significantly decreased the number of cells expressing inducible nitric oxide synthase (iNOS), suggesting a regulatory role in NO production. nih.gov The parent compound, lupeol, is known to promote wound healing by modulating various signaling pathways, including PI3K/Akt and p38/ERK/MAPK, and by regulating the expression of matrix metalloproteinase (MMP)-2 and inhibiting NF-κB in keratinocytes. mdpi.commdpi.com Lupeol treatment also increases the synthesis and deposition of collagen fibers, an essential event for the tissue regeneration phase. mdpi.comresearchgate.net

Antiparasitic Investigations

Activity Against Trichomonas vaginalis (Metronidazole-Sensitive and Resistant Strains)

Lupeol acetate has served as a chemical template for the development of new antiparasitic agents. researchgate.netnih.gov While lupeol itself has shown anti-protozoal properties, research has focused on synthesizing derivatives of lupeol acetate to enhance efficacy against Trichomonas vaginalis, the parasite responsible for trichomoniasis. researchgate.net This is particularly important due to the increasing incidence of resistance to metronidazole (B1676534), the standard treatment for this sexually transmitted infection. jsczz.cnnih.govnih.gov

In one study, a library of 18 N-alkyl-arylsulfonamide derivatives was synthesized from lupeol acetate. nih.gov Ten of these derivatives exhibited activity against a metronidazole-sensitive strain of T. vaginalis (IC50 < 100 μM). researchgate.netnih.gov Notably, seven of these compounds were also active against metronidazole-resistant strains, demonstrating their potential to overcome existing drug resistance mechanisms. nih.gov

Table 2: Activity of Lupeol Acetate Derivatives Against Trichomonas vaginalis This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Target | Activity Noted | Source |

|---|---|---|---|

| N-alkyl-arylsulfonamide derivatives of lupeol acetate | Metronidazole-Sensitive T. vaginalis | 10 compounds with IC50 < 100 μM | researchgate.netnih.gov |

Synergistic Effects with Metronidazole in Antiparasitic Models

A significant finding in the investigation of lupeol acetate derivatives is their ability to work synergistically with metronidazole. researchgate.netnih.gov This means that the combination of the derivative and the conventional drug is more effective than either agent alone. Two derivatives, N-cyclohexyl-p-chlorobenzenesulfonamidolupeol acetate and N-cyclohexyl-p-nitrobenzenesulfonamidolupeol acetate, were highlighted for their synergistic effects. nih.gov

These compounds were found to enhance the efficacy of metronidazole in a partial and total synergistic manner, respectively, against T. vaginalis. researchgate.netnih.gov Such synergistic interactions are highly valuable in antiparasitic therapy as they can potentially increase treatment efficacy, reduce the required dose of the conventional drug, and lower the risk of developing further resistance. researchgate.netcapes.gov.br

Immunomodulatory Effects in Preclinical Contexts

Lupeol acetate exhibits notable immunomodulatory and anti-inflammatory properties. nih.gov Its anti-inflammatory effect is believed to be linked to its capacity to inhibit the production of pro-inflammatory mediators. nih.gov Preclinical studies have shown that lupeol acetate can regulate the expression of key cytokines. Specifically, it has been reported to regulate TNF-alpha and IL-2 specific mRNA while upregulating the synthesis of IL-10 mRNA, an anti-inflammatory cytokine. nih.gov

The parent compound, lupeol, has also been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing levels of IL-10. mdpi.com Furthermore, lupeol acetate has demonstrated a potent ability to inhibit the release of myeloperoxidase (MPO), an enzyme used as a biomarker for inflammation, from stimulated human neutrophils in vitro. nih.gov This effect, combined with its influence on cytokines and the NO system, underscores the multi-target immunomodulatory potential of lupeol acetate. nih.gov

Modulation of Lymphocyte Proliferation

The proliferation of lymphocytes, including T and B cells, is a cornerstone of the adaptive immune response. The modulation of this process can have significant implications for various pathological conditions. While extensive research on the parent compound, lupeol, has shown varied effects on lymphocyte proliferation, studies specifically investigating lupeol acetate's role are emerging. researchgate.net

One preclinical study investigating the effects of lupeol acetate in a model of chronic inflammation induced by complete Freund's adjuvant (CFA) in mice provided insights into its impact on lymphocyte populations. oup.com In this study, the administration of lupeol acetate was observed to influence the number of specific T lymphocyte subsets in the popliteal lymphoid nodes of the treated animals. oup.comnih.gov

Detailed Research Findings:

In a study on male Balb/C mice with CFA-induced chronic inflammation, treatment with lupeol acetate at a dose of 125 mg/kg resulted in a reduction in the populations of CD3+, CD3+/CD4+, and CD3+/CD8+ T lymphocytes in the popliteal lymphoid nodes when compared to the untreated CFA group. oup.com This finding suggests that lupeol acetate may exert an inhibitory effect on lymphocyte expansion in the context of a chronic inflammatory response. oup.com The anti-inflammatory properties of lupeol acetate are thought to be linked to the inhibition of pro-inflammatory mediators. nih.gov

It is important to note that while these findings suggest a modulatory role for lupeol acetate on lymphocyte populations during inflammation, direct in vitro studies specifically measuring the proliferative response of lymphocytes to mitogens in the presence of lupeol acetate are needed for a more complete mechanistic understanding. The parent compound, lupeol, has demonstrated both stimulatory and inhibitory effects on lymphocyte proliferation depending on the experimental context. researchgate.netnih.gov For instance, lupeol isolated from Hylocereus polyrhizus was found to increase lymphocyte proliferation, whereas lupeol from Crataeva religiosa suppressed T lymphocyte activity. researchgate.netnih.govresearchgate.net

Table 1: Effect of Lupeol Acetate on T Lymphocyte Subsets in a Chronic Inflammation Model

| Treatment Group | CD3+ Lymphocytes | CD3+/CD4+ Lymphocytes | CD3+/CD8+ Lymphocytes |

| CFA Group | Higher | Higher | Higher |

| Lupeol Acetate (125 mg/kg) | Lower than CFA group | Lower than CFA group | Lower than CFA group |

| Data from a study on popliteal lymphoid nodes of male Balb/C mice with complete Freund's adjuvant (CFA)-induced chronic inflammation. oup.com |

Effects on Phagocytic Function

Phagocytosis, a critical process carried out by phagocytic cells such as macrophages, is a fundamental component of the innate immune system, responsible for clearing pathogens and cellular debris. The modulation of phagocytic function can impact the body's ability to fight infections and resolve inflammation.

Preclinical research suggests that lupeol acetate can influence the activity of phagocytic cells, primarily through the inhibition of their activation and related inflammatory functions. researchgate.netsemanticscholar.org

Detailed Research Findings:

In vitro studies have shown that lupeol acetate can inhibit the activation and migration of macrophages. researchgate.net In one study, lupeol acetate was found to inhibit the formation of osteoclasts, which are multinucleated cells derived from the monocyte-macrophage lineage, in a dose-dependent manner. researchgate.net This suggests an interference with macrophage differentiation and function. researchgate.net

Furthermore, lupeol acetate has been demonstrated to inhibit the release of myeloperoxidase (MPO) from stimulated human neutrophils in vitro. nih.gov MPO is an enzyme stored in the azurophilic granules of neutrophils and is released during phagocytosis and inflammation. The inhibition of MPO release by lupeol acetate at concentrations of 25 and 50 μg/ml indicates a potential to dampen the inflammatory activities of these phagocytic cells. nih.gov

While these findings point towards an inhibitory effect of lupeol acetate on the inflammatory functions associated with phagocytes, direct quantitative data on the phagocytic uptake of particles by macrophages treated with lupeol acetate is an area requiring further investigation. Studies on the parent compound, lupeol, have shown that it can suppress the phagocytic activity of macrophages. nih.govresearchgate.net For instance, lupeol was reported to decrease the phagocytosis of heat-killed Candida albicans by murine macrophages. researchgate.net

Table 2: Effect of Lupeol Acetate on Myeloperoxidase (MPO) Release from Stimulated Human Neutrophils

| Treatment | Concentration | Effect on MPO Release |

| Lupeol Acetate | 25 μg/ml | Inhibition |

| Lupeol Acetate | 50 μg/ml | Inhibition |

| Data from an in vitro study on phorbol (B1677699) myristate acetate (PMA)-stimulated human neutrophils. nih.gov |

Pharmacokinetic Considerations in Preclinical Development of Lupeol Acetate

Bioavailability Enhancement Strategies for Lupeol (B1675499) Acetate (B1210297)

Lupeol, the precursor to lupeol acetate, is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, defined by high permeability but low solubility. nih.gov This classification underscores the primary obstacle to its oral bioavailability: the dissolution rate in the gastrointestinal tract. Strategies to overcome this limitation are, therefore, paramount. Chemical modification of lupeol into esters, such as lupeol acetate, is one such strategy aimed at improving its bioavailability and activity. nih.govresearchgate.net Research has shown that lupeol derivatives can offer improved physicochemical properties. nih.gov

Beyond chemical modification, the core strategies for enhancing the bioavailability of poorly soluble compounds like lupeol acetate revolve around two main physical approaches: increasing the surface area of the drug and improving its apparent solubility. nih.gov Particle size reduction techniques, such as micronization and nanosizing, are fundamental methods to increase the specific surface area, thereby enhancing the dissolution rate. nih.gov Formulation-based approaches are also critical. These include the use of co-solvents, complexing agents, and the development of amorphous solid dispersions which present the drug in a higher energy state, facilitating easier dissolution compared to its stable crystalline form. nih.govdntb.gov.ua

Exploration of Advanced Drug Delivery Systems for Preclinical Research

To address the solubility and bioavailability challenges of lipophilic compounds like lupeol and its derivatives, advanced drug delivery systems have been a major focus of preclinical research. researchgate.net These nanocarrier systems are designed to encapsulate the active compound, protecting it from degradation and modifying its pharmacokinetic profile. nih.govnih.gov By formulating lupeol acetate within these systems, it is possible to improve its solubility, prolong its circulation time, and in some cases, direct it to specific tissues. researchgate.netresearchgate.net

Lipid-Based Formulations (e.g., nanoemulsions, solid lipid nanoparticles, liposomes)

Lipid-based drug delivery systems are particularly well-suited for hydrophobic molecules like lupeol and its acetate derivative. nih.govcas.org These formulations use physiologically compatible lipids to solubilize the drug, potentially enhancing its absorption through the intestinal lymphatic pathway and bypassing first-pass metabolism in the liver. nih.gov

Nanoemulsions are dispersions of oil and water stabilized by surfactants, capable of dissolving lipophilic drugs in the oil phase. mdpi.comnih.gov While specific research on lupeol acetate nanoemulsions is limited, studies on similar lipophilic compounds like carvacryl acetate have demonstrated that nanoemulsification can significantly enhance anti-inflammatory effects, particularly for oral administration, by improving solubility and bioavailability. mdpi.comnih.govresearchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal carriers made from solid lipids. nih.govnih.gov They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug-loading capacity. nih.govmdpi.com Research on lupeol-loaded SLNs and NLCs has shown significant improvements in preclinical efficacy. For instance, lupeol-loaded NLCs demonstrated vastly superior antiparasitic activity in a model of visceral leishmaniasis compared to the free drug, reducing parasite load by 99.9%. mdpi.com This was attributed to the nanoparticle formulation enhancing delivery to macrophages, the target cells for the parasite. mdpi.com

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. cas.orgnih.gov Studies on lupeol-loaded liposomes have shown marked improvements in pharmacokinetic parameters. One study developed PEGylated (Polyethylene glycol-coated) liposomes to increase circulation time. researchgate.net The results from a rat model indicated that the lupeol-loaded PEGylated liposomes had a significantly longer half-life (t½) and a 3.2-fold higher area under the curve (AUC), a measure of total drug exposure, compared to free lupeol. researchgate.net

| Delivery System | Active Compound | Key Findings | Reference |

|---|---|---|---|

| Nanostructured Lipid Carriers (NLCs) | Lupeol | Particle Size: 265.3 nm; Encapsulation Efficiency: 84.04%; Achieved 99.9% parasite reduction in spleen and liver in a hamster model of leishmaniasis. | mdpi.com |

| PEGylated Liposomes | Lupeol | Particle Size: 126.9 nm; Encapsulation Efficiency: 87%; Resulted in a 3.2-fold higher AUC and 4.1-fold longer half-life in a rat pharmacokinetic study compared to free lupeol. | researchgate.net |

| Galactosylated Liposomes (Gal-lupeol-L) | Lupeol | Particle Size: ~131 nm; Encapsulation Efficiency: >85%; Showed enhanced uptake in liver cancer cells (HepG2) compared to non-targeted liposomes. | nih.govtandfonline.com |

Polymeric Nanoparticles and Micelles in Research Context

Polymeric nanoparticles, typically formulated with biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for controlled drug release. nih.govnih.gov These systems can protect the encapsulated drug from degradation and modulate its release profile. nih.gov

Research has demonstrated the successful encapsulation of lupeol in PLGA nanoparticles. nih.gov One study created lupeol-loaded PLGA nanoparticles with a particle size of approximately 372 nm and an entrapment efficiency of 64.5%. nih.gov These nanoparticles were shown to regulate the NF-κB inflammatory pathway effectively in an in-vitro Caco-2 cell model. nih.gov Another study used PEG-PLGA to construct lupeol nanoparticles (lupeol-NPs) to enhance the radiosensitivity of hepatocellular carcinoma, demonstrating that the nanoparticle formulation could effectively inhibit tumor growth in preclinical models when combined with radiotherapy. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. mdpi.com Their hydrophobic core serves as a reservoir for poorly soluble drugs like lupeol acetate, while the hydrophilic shell provides stability in aqueous environments. While direct research on lupeol acetate-loaded micelles is not prominent, studies on other hydrophobic compounds like caffeic acid show that encapsulation in polymeric micelles can significantly increase solubility and protect the compound from degradation. mdpi.com

| Delivery System | Polymer | Active Compound | Key Findings | Reference |

|---|---|---|---|---|

| Nanoparticles | PLGA | Lupeol | Particle Size: ~372 nm; Encapsulation Efficiency: 64.5%; Demonstrated strong regulation of NF-κB in an in-vitro cell model. | nih.gov |

| Nanoparticles (Lupeol-NPs) | PEG-PLGA | Lupeol | Effectively reversed radioresistance and inhibited tumor growth in a hepatocellular carcinoma xenograft model when combined with radiotherapy. | nih.gov |

Targeted Delivery Systems for Enhanced Preclinical Efficacy

Targeted delivery aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing potential off-target effects. This is often achieved by decorating the surface of nanoparticles with ligands that bind to specific receptors overexpressed on target cells. nih.govtandfonline.com

A notable example in the context of lupeol research is the development of galactosylated liposomes for targeting hepatocellular carcinoma (HCC). nih.govnih.gov Liver cancer cells often overexpress the asialoglycoprotein receptor (ASGPR), which recognizes and binds to galactose. nih.govtandfonline.com By modifying lupeol-loaded liposomes with galactose (Gal-lupeol-L), researchers demonstrated significantly higher uptake by liver cancer cells (HepG2) compared to non-targeted liposomes. nih.govtandfonline.com In vivo studies confirmed the liver-targeting effect of these nanoparticles, leading to greater antitumor activity compared to free lupeol or non-targeted liposomes. nih.govnih.gov This approach combines the passive targeting effect of nanoparticles (the enhanced permeability and retention effect) with active, receptor-mediated targeting to maximize drug accumulation in the desired tissue. tandfonline.com

Synergistic and Adjuvant Research Potential of Lupeol Acetate

Combinatorial Approaches in Anti-inflammatory Models (e.g., with pentoxifylline)

The anti-inflammatory effects of lupeol (B1675499) acetate (B1210297) can be significantly amplified when used in combination with other anti-inflammatory agents. Research has demonstrated a notable synergistic interaction with pentoxifylline (B538998) (PTX), a substance known for its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net

In a carrageenan-induced pleurisy model in mice, which is used to evaluate neutrophil migration to an inflamed site, the combination of lupeol acetate and pentoxifylline showed a potentiation of their anti-inflammatory effects. researchgate.net A very low dose of lupeol acetate (0.1 mg/kg), when co-administered with an equally low dose of pentoxifylline (0.1 mg/kg), resulted in a significant inhibition of neutrophil migration. researchgate.netresearchgate.net This potentiation suggests that lupeol acetate may act on inflammatory pathways that are complementary to those targeted by pentoxifylline. researchgate.net The study indicated that while lupeol acetate on its own did not significantly decrease the number of cells expressing TNF-α, the effect became significant when combined with PTX. nih.gov This finding highlights the potential of using lupeol acetate as an adjuvant in anti-inflammatory therapy, allowing for the use of lower doses of conventional drugs and potentially reducing dose-related side effects.

Table 1: Synergistic Anti-inflammatory Effect of Lupeol Acetate with Pentoxifylline

| Model | Agent(s) | Key Finding | Reference |

| Carrageenan-induced pleurisy in mice | Lupeol Acetate (0.1 mg/kg) + Pentoxifylline (0.1 mg/kg) | The effect of a very low dose of lupeol acetate was potentiated by the same dose of pentoxifylline, significantly inhibiting neutrophil migration. | researchgate.netresearchgate.net |

Synergism with Antimicrobial/Antiparasitic Agents

The utility of lupeol acetate extends to infectious diseases, where it has been investigated as a template for creating new compounds that can work synergistically with existing antimicrobial and antiparasitic drugs. This is particularly relevant in the context of growing drug resistance.

A key area of this research involves the synthesis of novel derivatives of lupeol acetate to combat the parasite Trichomonas vaginalis, the causative agent of trichomoniasis. In one study, lupeol acetate isolated from Chrysophyllum cainito L. fruit was used as a starting material to synthesize a library of 18 N-alkyl-arylsulfonamide derivatives. nih.govnih.gov These new compounds were then tested for their synergistic effects with metronidazole (B1676534), a standard drug for treating trichomoniasis. nih.govnih.gov

The results were promising, showing that several of the synthesized derivatives not only had intrinsic activity against T. vaginalis but also enhanced the efficacy of metronidazole. nih.govnih.gov Two compounds, in particular, demonstrated significant synergistic interactions:

N-cyclohexyl-p-chlorobenzenesulfonamidolupeol acetate (Compound 20) showed a partial synergistic effect with metronidazole. nih.govnih.gov

N-cyclohexyl-p-nitrobenzenesulfonamidolupeol acetate (Compound 22) exhibited a total synergistic effect with metronidazole. nih.govnih.gov

These findings provide strong evidence for the potential of lupeol acetate as a scaffold for developing new antiparasitic agents that can be used in combination therapies to overcome resistance and improve treatment outcomes. nih.govnih.gov

Table 2: Synergistic Effects of Lupeol Acetate Derivatives with Metronidazole against Trichomonas vaginalis

| Lupeol Acetate Derivative | Partner Agent | Observed Effect | Reference |

| N-cyclohexyl-p-chlorobenzenesulfonamidolupeol acetate | Metronidazole | Partial synergistic enhancement of efficacy | nih.govnih.gov |

| N-cyclohexyl-p-nitrobenzenesulfonamidolupeol acetate | Metronidazole | Total synergistic enhancement of efficacy | nih.govnih.gov |

Synergistic Interactions in Other Preclinical Disease Models

Beyond inflammation and infectious diseases, the adjuvant potential of lupeol acetate is emerging in other therapeutic areas, notably in cancer research. While much of the synergistic research has focused on the parent compound, lupeol, the findings provide a strong rationale for investigating lupeol acetate in similar combinatorial strategies.

In a mouse skin carcinogenesis model, lupeol 3-acetate was shown to decrease the tumor-promoting effect of 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory effect highlights its potential as a chemopreventive agent that could work in concert with other factors to suppress tumor development.

The concept of molecular synergy is also evident in the development of lupeol derivatives. Studies on lupeol-3-carbamate derivatives have shown that modifying the lupeol structure can lead to compounds with significantly enhanced anti-proliferative activity against various human cancer cell lines compared to lupeol itself. This approach, where a chemical modification enhances the core activity of the pharmacophore, represents a form of intramolecular synergism.

Furthermore, research on the parent compound, lupeol, has demonstrated synergistic effects when combined with the conventional prostate cancer drug bicalutamide, suggesting that the lupane (B1675458) triterpene scaffold is a viable candidate for combination cancer therapy. nih.gov This provides a compelling basis for future studies to explore whether lupeol acetate can similarly sensitize cancer cells to standard chemotherapeutic agents.

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidating Further Molecular Targets and Signaling Pathways of Lupeol (B1675499) Acetate (B1210297)

While initial studies have identified several key molecular pathways modulated by lupeol acetate, future research must aim to build a more comprehensive map of its cellular interactions. The compound is recognized as a multi-target agent. nih.gov

Current research has demonstrated that lupeol acetate can down-regulate a range of inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF). targetmol.com Its anti-inflammatory action is also linked to a decrease in the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov This suggests an interaction with upstream signaling cascades that control inflammation.

Key signaling pathways implicated include:

NF-kappaB (NF-κB): The parent compound, lupeol, is known to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory responses, and it is likely that lupeol acetate shares this mechanism. nih.gov

JAK/STAT Pathway: A significant finding from computational analysis points to Janus kinase 2 (JAK2) as a critical hub gene and a direct binding target for lupeol acetate. proquest.comnih.gov The JAK/STAT pathway is crucial for cytokine signaling that drives inflammation and immune responses, and its modulation by lupeol acetate is a key area for further experimental validation. proquest.com

MAPK Pathway: Molecular docking studies have shown a strong binding affinity between lupeol acetate and Mitogen-Activated Protein Kinase 8 (MAPK8), suggesting potential modulation of the MAPK signaling pathway. proquest.com This pathway is vital in cellular responses to stress, including apoptosis, which is relevant in conditions like myocardial infarction. proquest.com

Future investigations should employ proteomic and transcriptomic approaches to uncover novel, direct binding partners and secondary signaling cascades affected by lupeol acetate. Validating these computationally predicted targets through biochemical assays is a critical next step.

Advanced In Vitro and In Vivo Models for Activity Confirmation

Translating the therapeutic potential of lupeol acetate requires rigorous validation in sophisticated biological systems that more accurately mimic human physiology and disease states.

Current In Vitro Models: Research has utilized a variety of cell-based assays to probe the activity of lupeol acetate. These include:

Macrophage Cell Lines: Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and bone marrow-derived macrophages (BMDM) have been used to measure the inhibition of nitric oxide (NO) production and the expression of iNOS and COX-2. targetmol.comnih.gov

Human Neutrophils: In vitro assays on human neutrophils have been used to assess the compound's effect on myeloperoxidase (MPO) activity, a marker of neutrophil activation and inflammation. nih.gov

Cancer Cell Lines: The cytotoxicity of lupeol acetate has been observed in hepatocellular carcinoma (Hep-3B) and lung cancer (A549) cells. targetmol.com

Epithelial Cell Lines: Scratch wound assays using Baby Hamster Kidney (BHK 21) and Madin-Darby Canine Kidney (MDCK) epithelial cells have been employed to assess the wound healing potential of related compounds from plant extracts containing lupeol acetate. researchgate.net

Current In Vivo Models: Animal models have provided essential proof-of-concept for the anti-inflammatory and antinociceptive effects of lupeol acetate. nih.gov

Inflammation and Nociception Models: In mice, lupeol acetate has been shown to inhibit the acetic acid-induced writhing response and formalin-induced licking behavior, indicating both analgesic and anti-inflammatory properties. nih.gov

Myocardial Infarction Models: While direct in vivo studies on lupeol acetate for myocardial infarction are pending, computational analyses have strongly identified it as a candidate for cardioprotection, supporting the need for such models. proquest.comnih.gov

Future research should move towards more advanced models, such as organ-on-a-chip systems, 3D cell cultures (spheroids), and genetically engineered mouse models (GEMMs) that replicate specific human diseases. These models will provide more nuanced insights into efficacy and mechanism of action.

Computational Studies and In Silico Approaches (e.g., molecular docking, QSAR)

Computational methods are indispensable for accelerating drug discovery by predicting the behavior and interaction of molecules like lupeol acetate. nih.gov These in silico approaches provide a rational basis for experimental design.

Molecular Docking: This technique has been pivotal in identifying potential protein targets for lupeol acetate.

Studies have demonstrated strong binding affinity between lupeol acetate and key proteins involved in pathology. For instance, it shows a favorable binding energy of -8.6 kcal/mol with MAPK8 and a strong interaction with JAK2, a critical regulator in myocardial infarction-related inflammation and apoptosis. proquest.com

In the context of infectious diseases, molecular docking revealed that lupeol acetate was among the most stable ligands for Trypanosoma cruzi cysteine synthase (TcCS), with binding energies ranging from -10.5 to -4.9 kcal/mol for a range of tested terpenoids. mdpi.com